Boc-Tyr-OSu

Vue d'ensemble

Description

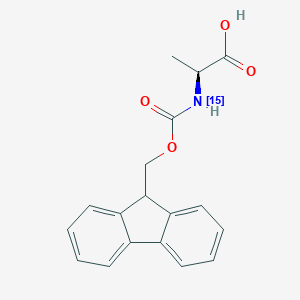

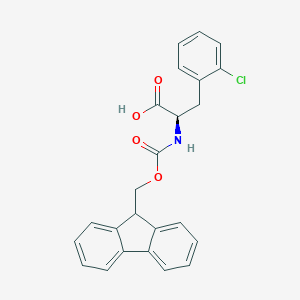

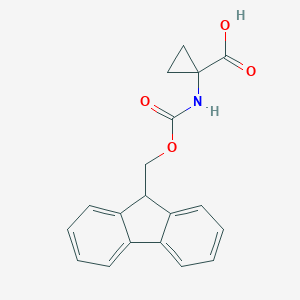

Boc-Tyr-OSu, also known as Boc-L-tyrosine hydroxysuccinimide ester, is a reagent used in a rapid method for iodotyrosylation of peptides . This method is equal to that of Bolton-Hunter but has the additional advantage that the derivatized peptide is readily deblocked to form a radiolabelled product with the same net charge as the starting material .

Molecular Structure Analysis

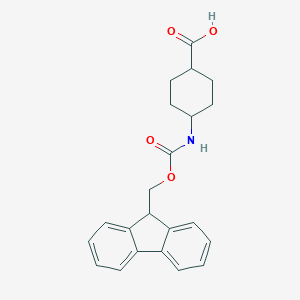

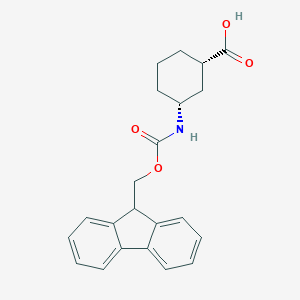

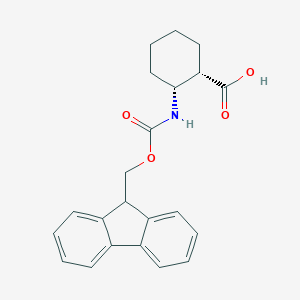

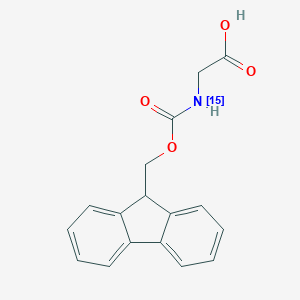

This compound has the empirical formula C18H22N2O7 and a molecular weight of 378.38 . The SMILES string representation of its structure isCC(C)(C)OC(=O)NC@@Hcc1)C(=O)ON2C(=O)CCC2=O . Chemical Reactions Analysis

This compound is used in a rapid method for iodotyrosylation of peptides . The Boc group is stable towards most nucleophiles and bases .Physical And Chemical Properties Analysis

This compound has an assay of ≥99.0% (N), optical activity [α]20/D −13±1°, c = 1% in dioxane, and a melting point of 190 °C (dec.) . Its density is 1.35g/cm3 .Applications De Recherche Scientifique

Boc-Tyr-OSu : Analyse complète des applications de la recherche scientifique

Marquage et radiomarquage des peptides : this compound est utilisé dans la méthode rapide d’iodotyrosylation des peptides, offrant un avantage par rapport à la méthode de Bolton-Hunter en permettant au peptide dérivé d’être facilement débloqué pour former un produit radiomarqué ayant la même charge nette que le matériau de départ .

Synthèse de peptides respectueuse de l’environnement : Le composé est utilisé dans la synthèse de peptides en milieu aqueux écologiquement responsable, qui s’inscrit dans une démarche de chimie verte. Cette méthode évite l’utilisation de solvants organiques, ce qui la rend plus respectueuse de l’environnement .

Applications en chimie industrielle : En chimie industrielle, l’étape de déprotection du this compound ne génère que des gaz sans autres sous-produits, s’alignant sur les principes de la chimie verte et le rendant adapté aux applications à grande échelle .

Systèmes d’expression des protéines : this compound peut être impliqué dans des études liées aux systèmes d’expression des protéines, tels que ceux utilisant la carboxypeptidase Y (CPY) de A. oryzae RIB40 exprimée dans P. pastoris GS115, qui est prometteur pour des rendements élevés de protéines recombinantes avec une technologie d’extraction relativement simple .

Développement de biosenseurs : Le composé pourrait faire partie des technologies de synthèse de peptides modulées par les acides qui sont applicables aux biosenseurs à base d’oxyde, avec des implications potentielles pour les interactions peptide-antigène, la protéomique et la médecine personnalisée .

MilliporeSigma - this compound Springer - Carboxypeptidase-Catalyzed Synthesis Springer - Environmentally Conscious In-Water Peptide Synthesis Springer - Environmentally Conscious In‐Water Peptide Synthesis Using Boc Strategy <a aria-label="5: Springer - Environmentally Conscious In‐Water Peptide Synthesis Using Boc Strategy" data-citationid="7d88b

Mécanisme D'action

Target of Action

Boc-Tyr-OSu, also known as Boc-L-tyrosine hydroxysuccinimide ester , is primarily used in peptide synthesis . Its primary targets are peptides, specifically those that require iodotyrosylation .

Mode of Action

This compound interacts with its targets (peptides) through a process called iodotyrosylation . This process involves the addition of an iodine atom to the tyrosine residue of a peptide . The Boc group (tert-butoxycarbonyl) in this compound serves as a protecting group for the tyrosine residue during this reaction .

Biochemical Pathways

It is known that the compound plays a crucial role in the iodotyrosylation of peptides , which can affect various biochemical pathways depending on the specific peptides being modified.

Result of Action

The primary result of this compound’s action is the iodotyrosylation of peptides . This modification can significantly alter the properties of the peptide, including its activity, stability, and interactions with other molecules. The exact molecular and cellular effects would depend on the specific peptide being modified.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is typically stored at −20°C to maintain its stability . Furthermore, the conditions of the peptide synthesis process, such as temperature, pH, and the presence of other reagents, can also impact the action and efficacy of this compound.

Safety and Hazards

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O7/c1-18(2,3)26-17(25)19-13(10-11-4-6-12(21)7-5-11)16(24)27-20-14(22)8-9-15(20)23/h4-7,13,21H,8-10H2,1-3H3,(H,19,25)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZUDTLHVKHXJJJ-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Boc-Tyr-OSu and what is its role in the synthesis of oostatic hormone analogs?

A1: this compound stands for N-(tert-Butoxycarbonyl)-L-tyrosine N-hydroxysuccinimide ester. It is a protected amino acid derivative used in peptide synthesis. [, ] The "Boc" group is a protecting group for the amine function, preventing unwanted reactions. "Tyr" represents the amino acid tyrosine. "OSu" refers to the activated ester group (N-hydroxysuccinimide ester), which makes the carboxyl group of tyrosine more reactive towards amines.

Q2: How does the structure of the oostatic hormone analogs, particularly the variation in the number of C-terminal proline residues, impact their biological activity?

A2: The research indicates that shortening the peptide sequence of the oostatic hormone analog, specifically by reducing the number of C-terminal proline residues, led to an acceleration of the observed effects on egg development in Sarcophaga bullata. [, ] While the exact mechanism of action is not fully elucidated in the provided abstracts, the changes observed in the follicular epithelium suggest an influence on oocyte development. Interestingly, different peptide chain lengths exhibited variations in radioactivity distribution within the insect body, hinting at potential differences in uptake, distribution, and metabolism. [] This highlights the importance of the C-terminal proline residues in modulating the biological activity and pharmacokinetic properties of the oostatic hormone analogs.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

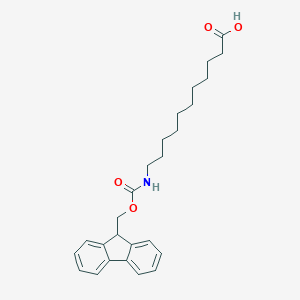

![10-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)decanoic acid](/img/structure/B557996.png)